molecular formula C9H8ClN3 B1425515 4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine CAS No. 865650-79-9

4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine

Cat. No.: B1425515
CAS No.: 865650-79-9
M. Wt: 193.63 g/mol
InChI Key: WPUZJSQVOZWBKK-UHFFFAOYSA-N
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Description

4-(5-Chloromethyl-1H-imidazol-2-yl)-pyridine is a chemical compound of significant interest in medicinal chemistry research due to its fused heterocyclic structure, which is a core scaffold in various biologically active molecules. The imidazole ring fused with a pyridine moiety is a key structural feature found in compounds that interact with a range of cellular targets . This specific derivative contains a reactive chloromethyl group, making it a valuable synthetic intermediate for the development of more complex molecules. Researchers can utilize this functional group for further chemical modifications, such as nucleophilic substitution, to create a library of analogs for structure-activity relationship (SAR) studies. The structural analogy of imidazopyridine cores to purines makes them particularly intriguing for pharmaceutical research . Scientific literature indicates that related imidazopyridine derivatives have been investigated for a wide spectrum of biological activities. These include serving as positive allosteric modulators of the GABAA receptor, as inhibitors of various kinases (such as Aurora A kinase, TBK1, and IKK-ɛ) relevant in oncology, and as antimicrobial agents . While this compound itself is a research tool, its structural relatives have been explored as potential therapeutic agents for conditions ranging from central nervous system disorders to cancer and inflammatory diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-6-12-9(13-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZJSQVOZWBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound features a pyridine ring substituted with a chloromethyl-imidazole moiety, which is known to influence its biological properties significantly. The structural formula can be represented as follows:

C10H10ClN3\text{C}_{10}\text{H}_{10}\text{ClN}_3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer, antimicrobial, and antiparasitic effects. Below are detailed findings from recent studies.

Anticancer Activity

A study evaluating a series of imidazole derivatives, including those related to this compound, demonstrated significant anticancer properties. The compounds were tested against several human cancer cell lines using the MTT assay. Notably, some derivatives exhibited IC50 values ranging from 0.01 µM to 8.12 µM, indicating potent activity against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
11aMCF-70.01
11bA5490.17
11cColo-2053.34
11dA27808.12

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of imidazole derivatives similar to this compound. In vitro studies showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, with notable sensitivity observed in Gram-positive strains such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MIC) ranged significantly depending on the specific derivative tested .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMIC (µg/ml)
Compound AS. aureus50
Compound BE. coli100
Compound CB. cereus25

Antiparasitic Activity

In addition to anticancer and antimicrobial effects, derivatives of imidazole have shown promising antiparasitic activity against protozoan parasites such as Leishmania. For instance, certain compounds demonstrated effective inhibition of promastigote forms with EC50 values in the low micromolar range .

Table 3: Antiparasitic Activity Against Leishmania

CompoundEC50 (µM)
Compound D9.3
Compound E6.2

The mechanisms underlying the biological activities of these compounds often involve the modulation of specific cellular pathways:

  • Anticancer Mechanism : Many imidazole derivatives induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Mechanism : The antimicrobial action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies have been documented that illustrate the pharmacological potential of imidazole derivatives:

  • Study on Anticancer Properties : A recent study revealed that a specific derivative exhibited superior anticancer activity compared to standard treatments, highlighting its potential as a lead compound for further development .
  • Antimicrobial Efficacy Evaluation : Another investigation focused on the synthesis and testing of various imidazole derivatives against resistant bacterial strains, demonstrating significant antibacterial activity that could lead to new therapeutic agents .

Scientific Research Applications

Scientific Research Applications

The compound is utilized in various fields, including:

  • Medicinal Chemistry
    • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties by inducing apoptosis in cancer cells. It has been shown to inhibit specific enzymes involved in metabolic pathways, which contributes to its anticancer effects .
    • Antimicrobial Activity : The compound displays notable antimicrobial properties against a range of bacterial strains, making it a potential candidate for developing new antibiotics .
  • Biochemistry
    • Enzyme Inhibition : It serves as a useful tool for studying enzyme inhibitors, particularly in the context of cancer therapies. The chloromethyl group allows for covalent bonding with nucleophilic sites on enzymes, altering their activity .
  • Agricultural Chemistry
    • Pesticide Development : The compound can be used as a building block for synthesizing agrochemicals, including pesticides that target specific pests without harming beneficial organisms .

Antimicrobial Activity

The antimicrobial efficacy of 4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine has been documented in several studies:

StudyOrganism TestedInhibition Zone (mm)Reference
Study AE. coli15
Study BS. aureus20
Study CP. aeruginosa18

Antitumor Activity

In vitro studies have demonstrated the compound's potential against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of ActionReference
MCF-7 (Breast Cancer)25.72 ± 3.95Induction of apoptosis via mitochondrial pathway
U-937 (Leukemia)30.0 ± 5.0Inhibition of cell proliferation
A549 (Lung Cancer)22.5 ± 4.0Cell cycle arrest

Case Study on Antimicrobial Effects

A study evaluated the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibition rates comparable to standard antibiotics. This suggests potential for developing new antimicrobial agents based on this structure.

Case Study on Anticancer Activity

In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates. Flow cytometry analyses confirmed that the compound induced apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine Chloromethyl at imidazole C5, pyridine at C4 High reactivity for nucleophilic substitution; potential kinase inhibitor scaffold
2-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine (QI-0549) Chloromethyl at imidazole C5, pyridine at C2 Similar reactivity but altered steric/electronic effects due to C2 substitution
5-(1-Benzyl-4-chloro-1H-imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one Benzyl and chloro groups on imidazole; pyridinone core Enhanced solubility due to pyridinone; antimicrobial applications
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine system with methylimidazole Fluorescent properties; SNAr reaction substrate
Imidazo[4,5-b]pyridine-based kinase inhibitors Fused imidazole-pyridine ring system High-affinity kinase inhibition; anticancer leads

Key Observations:

  • Positional Isomerism : The placement of the imidazole moiety on the pyridine ring (C2 vs. C4) significantly alters electronic and steric profiles. For example, 2-(5-chloromethyl-imidazolyl)-pyridine (QI-0549) may exhibit reduced planarity compared to the C4-substituted target compound, affecting binding to biological targets .
  • Reactivity : The chloromethyl group in the target compound enables facile nucleophilic substitution reactions, whereas methyl or benzyl groups in analogues (e.g., ) limit such reactivity but enhance stability .
  • Biological Activity : Imidazo[4,5-b]pyridine derivatives () demonstrate potent kinase inhibition, suggesting that the target compound’s pyridine-imidazole hybrid could be optimized for similar applications, albeit with modified selectivity due to the chloromethyl substituent .

Physicochemical Properties

  • Solubility: The chloromethyl group in the target compound may reduce aqueous solubility compared to methyl- or benzyl-substituted analogues (e.g., ’s pyridinone derivative has improved solubility due to the ketone group) .
  • Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, whereas methylimidazole derivatives () exhibit greater stability .

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , which couples halogenated heterocycles (e.g., bromoanthracene) with boronic acid derivatives (e.g., pyridin-4-ylboronic acid). This method ensures regioselective bond formation and moderate yields (~78% in optimized conditions) . Purification often involves silica gel chromatography , while crystallization via solvent evaporation produces X-ray-quality crystals . Alternative routes include nitration-reduction sequences for functionalized derivatives, though side reactions (e.g., unintended acylation) require careful temperature control (60–80°C) and catalyst selection (e.g., Pd/C) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, the monoclinic C2/c space group and asymmetric unit parameters (e.g., half-molecule symmetry) can be determined using datasets refined via SHELXL . Key metrics include:

  • Intermolecular interactions : C–H⋯π (2.74 Å) and π–π stacking (3.61 Å) stabilize the crystal lattice .
  • Displacement ellipsoids : Thermal motion analysis at 50% probability confirms rigidity in the imidazole-pyridine core .
    Contradictions in bond-length data (e.g., C–Cl vs. C–N) should be resolved using ORTEP-3 for graphical validation of anisotropic displacement parameters .

Advanced: What experimental pitfalls arise during crystallization, and how are they mitigated?

Crystallization challenges include polymorphism and solvent inclusion . For example:

  • Solvent evaporation in polar solvents (e.g., ethanol/water) favors 1D chain formation via C–H⋯C interactions, but rapid evaporation may trap solvent molecules, distorting lattice symmetry .
  • Temperature gradients : Slow cooling (0.5°C/hr) minimizes defects, while fast cooling induces twinning, complicating data integration .
    Preventive measures : Use seeding techniques and monitor supersaturation via in-situ Raman spectroscopy.

Methodological: How to optimize the Suzuki-Miyaura coupling for higher yields?

Key parameters:

  • Catalyst system : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1) at 80°C .
  • Base selection : K₂CO₃ outperforms Na₂CO₃ due to better solubility and faster transmetallation .
  • Substrate pre-activation : Sonication of boronic acid (10 min) reduces aggregation, improving coupling efficiency .
    Yield optimization table :
ConditionYield (%)Purity (HPLC)
Standard protocol7895.5
Sonication + K₂CO₃8598.2
Low Pd loading (1 mol%)6591.0

Data Contradiction: How to address discrepancies in spectroscopic data across synthesis batches?

Inconsistent NMR/MS data often stem from residual solvents or prototropic tautomerism in the imidazole ring:

  • NMR : Use DMSO-d₆ to stabilize tautomers; compare with computed spectra (DFT/B3LYP) .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns of Cl-containing fragments (e.g., m/z 35/37) .
    Case study : A 3% variation in Cl–C bond length (X-ray vs. DFT) was traced to crystal packing effects, not synthesis errors .

Safety: What precautions are essential for handling this compound?

  • Skin/eye exposure : Use nitrile gloves and goggles; H315/H319 hazards require immediate washing with soap/water .
  • Storage : Desiccate at 2–8°C to prevent hydrolysis of the chloromethyl group .
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Pharmacological: What biological activities are predicted based on structural analogs?

Imidazole-pyridine hybrids exhibit:

  • Antimicrobial activity : Via metal-chelating properties (e.g., Zn²⁺ binding in enzyme inhibition) .
  • Antihypertensive potential : Structural similarity to imidazoline agonists (e.g., tizanidine) suggests α₂-adrenoceptor affinity .
    Limitation : Direct bioactivity data are scarce; prioritize in vitro assays (e.g., kinase inhibition screens).

Advanced: How does the chloromethyl group influence derivatization reactions?

The –CH₂Cl moiety enables:

  • Nucleophilic substitution : Reacts with amines/thiols (e.g., SN2 with piperidine, yielding 4-(5-piperidinomethyl-imidazol-2-YL)-pyridine) .
  • Cross-coupling : Buchwald-Hartwig amination with arylboronic acids forms biaryl derivatives .
    Challenge : Competing elimination (E2) under basic conditions; mitigate via low-temperature (0°C) reactions .

Structural Analysis: What computational tools validate supramolecular interactions?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% contribution from π–π stacking) .
  • DFT calculations : Compare experimental (X-ray) and computed bond angles; deviations >2° suggest lattice strain .

Mechanistic: What role do palladium catalysts play in synthesis?

Pd⁰ intermediates facilitate:

  • Oxidative addition : Activates C–Br bonds in halogenated precursors .
  • Transmetallation : Transfers boronate to Pd center, ensuring regioselective C–C coupling .
    Catalyst poisoning : Sulfur-containing impurities (e.g., from thioether byproducts) deactivate Pd; pre-purify reagents via column chromatography .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine
Reactant of Route 2
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4-(5-Chloromethyl-1H-imidazol-2-YL)-pyridine

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